6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride
Description
The compound 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is a heterocyclic organic molecule combining a picolinic acid backbone with a triazole substituent. Picolinic acid derivatives are known for their versatile applications in medicinal chemistry, agrochemicals, and materials science due to their chelating properties and biological activity . The triazole moiety, a stable aromatic heterocycle, enhances molecular interactions via hydrogen bonding and π-π stacking, making it a common pharmacophore in drug discovery. The hydrochloride salt form improves solubility for experimental or pharmaceutical use.
Properties
Molecular Formula |
C9H9ClN4O2 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
6-methyl-3-(triazol-2-yl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N4O2.ClH/c1-6-2-3-7(8(12-6)9(14)15)13-10-4-5-11-13;/h2-5H,1H3,(H,14,15);1H |
InChI Key |
KJSLDKXFOMFQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N2N=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride typically involves the reaction of 6-methylpicolinic acid with 1,2,3-triazole under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like isopropylmagnesium chloride. The reaction mixture is cooled to low temperatures (around -20°C to -25°C) and carbon dioxide gas is bubbled through the mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often purified through recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The triazole ring and picolinic acid moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the picolinic acid moiety, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related picolinic acid derivatives, though none directly match the triazole-substituted target compound.
Key Observations
Substituent Chemistry: The target compound’s triazole group at the 3-position distinguishes it from sulfonyl/sulfonamido derivatives in . Methyl groups at the 6-position (common in all compounds) likely enhance lipophilicity and metabolic stability .
Synthetic Routes: The derivatives in rely on alkylation or amide coupling with sulfonyl reagents.
Characterization :
Biological Activity
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of picolinic acid derivatives with 1,2,3-triazole moieties. This process can be achieved through various methods such as click chemistry or other coupling reactions that facilitate the formation of the triazole ring.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid exhibit significant anticancer properties. For instance:
- Inhibition of Thymidylate Synthase (TS) : Compounds containing triazole groups have been shown to inhibit TS, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells. In a study, derivatives demonstrated IC50 values ranging from 1.95 μM to 4.24 μM against TS, outperforming standard drugs like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
6-Methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid has also shown promising antimicrobial activity. The compound exhibited effective inhibition against both gram-positive and gram-negative bacteria:
- Efficacy Against Bacterial Strains : In vitro tests revealed that derivatives had significant zones of inhibition against Escherichia coli and Staphylococcus aureus, with some compounds showing zones up to 14 mm for E. coli and 15 mm for S. aureus .
The biological activity of triazole derivatives is often attributed to their ability to interact with specific molecular targets within cells:
- Apoptosis Induction : By inhibiting TS, these compounds lead to the accumulation of deoxythymidine monophosphate (dTMP), triggering apoptosis in cancer cells.
- Membrane Disruption : The antimicrobial effects are thought to arise from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole-containing compounds:
| Study | Compound | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | Compound 9 | 1.1 (MCF-7) | Anticancer |
| Study B | Compound 10 | 4.24 | TS Inhibition |
| Study C | Compound 16 | - | Antimicrobial |
In these studies, various derivatives were synthesized and tested for their biological activities, revealing a strong correlation between structural features and their efficacy against cancer and microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
